molecular formula C20H26N4O B2685316 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1421448-95-4

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cyclohexylpiperazin-1-yl)methanone

Cat. No. B2685316
CAS RN: 1421448-95-4
M. Wt: 338.455
InChI Key: JZWBCNKSTTVJLF-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyrrole ring, a pyridine ring, and a piperazine ring. Pyrrole is a five-membered aromatic heterocycle, like pyridine, but with one fewer nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms. These structures are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings, followed by the attachment of the piperazine ring. The exact method would depend on the specific substituents and their compatibility with various reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole, pyridine, and piperazine rings. These rings would likely be connected in a linear fashion, with the pyrrole and pyridine rings possibly interacting via pi stacking .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyrrole and pyridine rings. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The pyridine ring, having a nitrogen atom, could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could allow for hydrogen bonding, potentially increasing its solubility in water .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones, showing a high degree of diastereo- and regioselectivity. This method has been explored for its potential in creating varied configurations of pyrrolidines, indicating the versatility of pyrrolidine synthesis techniques (Udry et al., 2014).

Another study focused on the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the potential for innovative synthesis methods and the exploration of new compounds with unique properties (Mitsumoto & Nitta, 2004).

Crystal Structure and DFT Studies

Molecular structures of compounds related to "(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cyclohexylpiperazin-1-yl)methanone" have been confirmed through crystallographic analyses and density functional theory (DFT) calculations. Such studies are crucial for understanding the conformational and electronic properties of these compounds, which could inform their potential applications in various fields (Huang et al., 2021).

Water Solubility and Bioactivity

Research into the synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines highlights the ongoing efforts to enhance the solubility and biological relevance of pyrrolidine derivatives. These compounds have been synthesized through 1,3-dipolar cycloaddition, with preliminary biological tests revealing moderate activity, suggesting their potential in medicinal chemistry (Illescas et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activity. Given the prevalence of pyrrole, pyridine, and piperazine structures in pharmaceuticals, it could have potential therapeutic applications .

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h4-5,8-11,16-17H,1-3,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWBCNKSTTVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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